Canada Balsam, Technical Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Canada Balsam, also known as Canada turpentine or balsam of fir, is the oleoresin of the balsam fir tree (Abies balsamea) of boreal North America . The resin, dissolved in essential oils, is a viscous, sticky, colorless or yellowish liquid that turns to a transparent yellowish mass when the essential oils have been allowed to evaporate . It is used as a stable apolar hydrophobic mounting medium for light microscopy slide preparation, especially when long-term storage is desired .

Synthesis Analysis

Canada Balsam is produced from the resin of the balsam fir tree . Its use can be combined with xylene-containing specimens .Molecular Structure Analysis

The leaf oil of Canada Balsam contains 17.6% bornyl acetate and probably 1-α-pinene. Canada Balsam contains approximately 20% 1-β-phellandrene and smaller quantities of α- and β-pinene, bornyl acetate, and the alcohols androl and bupleurol .Chemical Reactions Analysis

Canada Balsam is used as a stable apolar hydrophobic mounting medium for light microscopy slide preparation . It is also used in the construction of the Nicol prism .Physical and Chemical Properties Analysis

Canada Balsam is amorphous when dried . It has poor thermal and solvent resistance . The refractive index for Canada Balsam is n20/D 1.522 (lit.) . The density is 0.99 g/mL at 25 °C .Applications De Recherche Scientifique

Balsam Fir Research

A significant amount of research focuses on the balsam fir (Abies balsamea), from which Canada Balsam is sourced. For instance, studies on climate change effects on balsam fir regeneration dynamics highlight the resilience of balsam fir seeds and seedlings to increased temperatures, albeit showing susceptibility to decreased water availability (Collier et al., 2022). Understanding these dynamics is crucial for forestry management and conservation efforts, indirectly impacting the sourcing and sustainability of Canada Balsam.

Use of Natural Resins in Microscopy

Canada Balsam has historically been used as a mounting medium in microscopy due to its clear, yellowish color, and optical properties that match those of glass, making it ideal for preparing permanent slides. Wicks, Carruthers, and Ritchey (1946) discussed the use of synthetic resins as alternatives to natural Canada Balsam for permanent mounting media in histological work, underscoring the importance of finding suitable substitutes that match the unique properties of Canada Balsam (Wicks et al., 1946). This suggests an ongoing relevance of Canada Balsam in microscopy, even as synthetic alternatives are explored.

Mécanisme D'action

Target of Action

Canada Balsam, also known as Canada turpentine or balsam of fir, is the oleoresin of the balsam fir tree (Abies balsamea) of boreal North America It is primarily used in microscopy as a mounting medium due to its high optical quality and the similarity of its refractive index to that of crown glass .

Mode of Action

Canada Balsam interacts with its targets by providing a stable, apolar, hydrophobic mounting medium for light microscopy slide preparation . Its high viscosity and refractive index close to that of glass allow for clear observation of biological specimens like tissues, cells, and microorganisms when mounted on glass slides . The transparency and adhesive properties of Canada Balsam enable long-term preservation of these samples for further analysis.

Biochemical Pathways

It plays a crucial role in the study of these pathways by providing a medium for the observation and analysis of biological samples under a microscope .

Pharmacokinetics

It is soluble in benzene, chloroform, xylene, ethyl acetate, ether, oil of cedar, and oil of turpentine, and insoluble in water . This solubility profile influences its application in microscopy.

Result of Action

The molecular and cellular effects of Canada Balsam’s action are primarily observed in the context of microscopy. It provides a clear, stable medium for viewing biological samples, allowing for detailed observation and analysis. Its use can lead to significant scientific discoveries in cellular biology and related fields.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Canada Balsam. For instance, it has been observed that Canada Balsam can undergo chemical ageing processes, visible as increasing coloration . This suggests that factors such as exposure to light, heat, and air could potentially affect its properties and performance over time . Therefore, it is recommended to store Canada Balsam in a cool, dry, and well-ventilated place .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Canada Balsam, Technical Grade can be achieved through a series of steps involving the isolation and purification of natural resin from the balsam fir tree, Abies balsamea. The resin is then subjected to a series of chemical reactions to produce the final product.", "Starting Materials": [ "Balsam fir tree resin", "Petroleum ether", "Ethanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "1. Extraction of resin from balsam fir tree using petroleum ether", "2. Purification of resin using ethanol", "3. Hydrolysis of resin using sodium hydroxide to produce abietic acid", "4. Decarboxylation of abietic acid using sulfuric acid to produce dehydroabietic acid", "5. Esterification of dehydroabietic acid with methanol to produce methyl dehydroabietate", "6. Polymerization of methyl dehydroabietate to produce Canada Balsam, Technical Grade" ] } | |

Numéro CAS |

8007-47-4 |

Formule moléculaire |

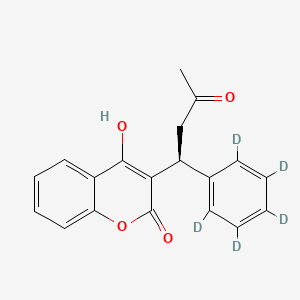

C39H52N6O2 |

Poids moléculaire |

636.9 g/mol |

Nom IUPAC |

N-[1-[3-[3-(diaminomethylideneamino)propyl]-1-(3-ethenyl-2-hepta-1,3,5-trien-4-ylhepta-3,5-dienyl)-2-oxo-1,4-diazepan-5-yl]-2-naphthalen-2-ylethyl]acetamide |

InChI |

InChI=1S/C39H52N6O2/c1-6-10-16-30(9-4)34(32(14-7-2)15-8-3)27-45-24-22-35(44-36(38(45)47)19-13-23-42-39(40)41)37(43-28(5)46)26-29-20-21-31-17-11-12-18-33(31)25-29/h6-12,14-18,20-21,25,34-37,44H,2,4,13,19,22-24,26-27H2,1,3,5H3,(H,43,46)(H4,40,41,42) |

Clé InChI |

IIUZTTUQXFCORF-UHFFFAOYSA-N |

SMILES canonique |

CC=CC=C(C=C)C(CN1CCC(NC(C1=O)CCCN=C(N)N)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)C(=CC=C)C=CC |

Synonymes |

Canada Balsams; Canada Turpentine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)